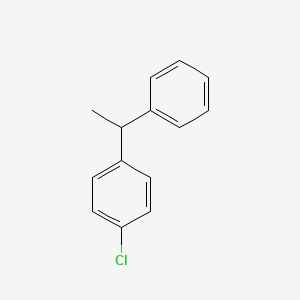
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンは、ピロール類に属する有機化合物です。ピロール類は、窒素原子1個を含む五員環複素環式化合物です。この特定の化合物は、ピロール環に結合したシクロプロピル基と2つのメチル基、およびエタノン基の存在を特徴としています。
2. 製法
合成ルートと反応条件
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンの合成は、いくつかの合成ルートを通じて達成できます。一般的な方法の1つは、2,5-ジメチルピロールとシクロプロピルケトンを酸性条件下で反応させて、目的の生成物を生成することです。この反応は通常、硫酸または塩酸などの触媒を必要とし、ピロール環へのシクロプロピル基の形成を促進します。
別の方法は、グリニャール試薬を使用することです。ここで、シクロプロピルマグネシウムブロミドは、テトラヒドロフラン(THF)などの適切な溶媒の存在下で、2,5-ジメチルピロールと反応します。
工業的生産方法
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンの工業的生産には、上記の方法と同様の方法を使用した大規模合成が含まれる場合があります。方法の選択は、コスト、出発原料の入手可能性、最終製品の所望の純度などの要因によって異なります。温度、圧力、触媒濃度などの反応条件の最適化は、収率を最大化し、副生成物を最小限に抑えるために重要です。
3. 化学反応解析
反応の種類
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するカルボン酸またはケトンを生成できます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用した還元反応は、エタノン基をアルコールに変換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: ルイス酸触媒の存在下で臭素または塩素を使用したハロゲン化。
生成される主要な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: ハロゲン化誘導体の生成。
4. 科学研究への応用
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。
医学: 医薬品の合成における医薬品中間体としての可能性が調査されています。
産業: 新しい材料と化学プロセスの開発に活用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with cyclopropyl ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the cyclopropyl group on the pyrrole ring.
Another approach involves the use of a Grignard reagent, where cyclopropylmagnesium bromide reacts with 2,5-dimethylpyrrole in the presence of a suitable solvent like tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合して、その活性を調節する可能性があります。シクロプロピル基の存在は、化合物の標的への結合親和性と選択性に影響を与える可能性があります。関与する経路には、酵素活性の阻害やシグナル伝達経路の調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(3,5-ジメチル-1H-ピロール-2-イル)エタノン: 同様の構造ですが、シクロプロピル基がありません。
2-(4-ベンジル-1-ピペラジニル)-1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノン: 追加の官能基を含み、より複雑になります。
独自性
1-(1-シクロプロピル-2,5-ジメチル-1H-ピロール-3-イル)エタノンは、シクロプロピル基の存在によってユニークです。これは、明確な化学的および生物学的特性を与える可能性があります。この構造的特徴は、化合物の安定性、反応性、および生物学的標的との潜在的な相互作用を強化することができ、研究開発のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the cyclopropyl group.
2-(4-Benzyl-1-piperazinyl)-1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone: Contains additional functional groups, making it more complex.
Uniqueness
1-(1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC名 |
1-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO/c1-7-6-11(9(3)13)8(2)12(7)10-4-5-10/h6,10H,4-5H2,1-3H3 |
InChIキー |
YMJLWVCNHQYZBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)






![[1-(Cyclobutylmethyl)piperidin-4-yl]methanol](/img/structure/B12067505.png)


![1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12067530.png)
![1-[(2-Aminophenyl)thio]-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B12067537.png)
